
1,3-Diethylbenzene-2,4,5,6-d4
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Overview
Description
1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated analog of 1,3-diethylbenzene, where four hydrogen atoms at the 2, 4, 5, and 6 positions of the benzene ring are replaced with deuterium (D). This isotopic substitution enhances its utility in analytical chemistry, particularly as a stable internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound is commercially available in varying quantities (e.g., 100 mg to 250 mg) and high isotopic purity (98 atom% D), as offered by suppliers like Shanghai Anpel and CymitQuimica . Its primary applications include environmental monitoring, pharmaceutical analysis, and research into reaction mechanisms where isotopic labeling is critical to tracing molecular behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diethylbenzene-2,4,5,6-d4 can be synthesized through the deuteration of 1,3-diethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: The industrial production of 1,3-diethylbenzene involves the alkylation of benzene with ethylene. This process can be described in two steps:
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethylbenzene-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under specific conditions
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3-Diethylbenzene-2,4,5,6-d4 is used in a wide range of scientific research applications, including:
Chemistry: As a tracer molecule in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the pathways of biochemical reactions.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: As a reference standard in analytical chemistry for the calibration of instruments and validation of methods
Mechanism of Action
The mechanism of action of 1,3-Diethylbenzene-2,4,5,6-d4 involves its use as a tracer molecule. The deuterium atoms in the compound allow for the tracking of its movement and transformation in various chemical and biological systems. This is achieved through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between hydrogen and deuterium atoms .
Comparison with Similar Compounds
Structural Isomers
1,4-Diethylbenzene (CAS 105-05-5)
- Structure : Ethyl groups at the 1 and 4 positions of the benzene ring.
- Molecular Weight : 134.21 g/mol vs. 148.30 g/mol for 1,3-Diethylbenzene-d4 .
- Physical Properties: Boiling point (184°C) is slightly lower than non-deuterated 1,3-diethylbenzene due to differences in molecular symmetry and packing efficiency.
- Applications : Used in organic synthesis and as a solvent. Unlike the deuterated variant, it lacks isotopic labeling for analytical tracing .
1,2-Diethylbenzene
- Listed under EU groundwater directives (80/68/EEC) alongside 1,3-diethylbenzene, indicating environmental persistence .
- Reactivity in isomerization reactions over zeolites differs due to steric effects; 1,3-diethylbenzene isomerizes preferentially to 1,4-diethylbenzene in confined pore structures .
Deuterated Analogues
1,3-Diethylbenzene-d14 (CAS 1219803-40-3)
- Deuteration : 14 deuterium atoms (full deuteration of ethyl groups and benzene ring).
- Molecular Weight : 148.30 g/mol, identical to the d4 variant due to overlapping deuteration positions.
- Applications : Higher deuteration levels make it suitable for advanced isotopic dilution studies, though its cost (¥49,500/100 mg) exceeds that of the d4 compound .
1,3-Dimethoxybenzene-2,4,5,6-d4 (CAS 362049-44-3)
- Functional Groups : Methoxy (-OCH₃) substituents instead of ethyl groups.
- Molecular Weight : 142.18 g/mol.
- Reactivity : Polar methoxy groups increase solubility in polar solvents, contrasting with the hydrophobic nature of ethyl-substituted analogs .
Halogen-Substituted Derivatives
1,3-Dichlorobenzene-d4 (CAS 541-73-1)
- Structure : Chlorine atoms at 1 and 3 positions; deuterated benzene ring.
- Applications : Used as a standard in pesticide and environmental contaminant analysis. Higher polarity compared to ethyl-substituted derivatives influences chromatographic retention times .
1,3-Dichloro-2,4,5,6-tetrafluorobenzene (CAS 1198-61-4)
- Halogenation : Combines chlorine and fluorine substituents, resulting in enhanced thermal stability and resistance to electrophilic substitution.
- Applications : Industrial applications in fluoropolymer synthesis, distinct from the analytical focus of deuterated diethylbenzenes .
Alkyl-Substituted Benzenes
1,2,3,4-Tetramethylbenzene (CAS 488-23-3)
- Structure : Four methyl groups on the benzene ring.
- Molecular Weight : 134.22 g/mol.
- Physical Properties : Lower boiling point compared to diethylbenzenes due to reduced molecular weight and weaker van der Waals forces .
3-Phenyldodecane (CAS 4534-58-1)
- Structure : Long alkyl chain (dodecyl) attached to benzene.
- Applications : Used in surfactant research, contrasting with the analytical standards role of 1,3-Diethylbenzene-d4 .
Data Tables
Table 1: Comparative Molecular Properties
Compound | CAS Number | Molecular Weight (g/mol) | Deuteration Level | Key Applications |
---|---|---|---|---|
1,3-Diethylbenzene-2,4,5,6-d4 | - | 148.30 | 4 D atoms | Analytical standards, NMR/MS |
1,4-Diethylbenzene | 105-05-5 | 134.21 | None | Organic synthesis, solvents |
1,3-Diethylbenzene-d14 | 1219803-40-3 | 148.30 | 14 D atoms | Isotopic dilution studies |
1,3-Dichlorobenzene-d4 | 541-73-1 | 155.00 | 4 D atoms | Environmental analysis |
Table 2: Physical and Regulatory Comparisons
Compound | Boiling Point (°C) | Regulatory Status (EU) | Cost (100 mg) |
---|---|---|---|
This compound | - | Not listed | €416.00 |
1,4-Diethylbenzene | 184 | Groundwater Directive | ¥8,000 |
1,3-Dichlorobenzene-d4 | ~210 | Restricted (GHS) | - |
Biological Activity
1,3-Diethylbenzene-2,4,5,6-d4 is a deuterated derivative of diethylbenzene, which is utilized in various fields including medicinal chemistry and environmental studies. Understanding its biological activity is crucial for assessing its potential applications and risks.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C12H16D4
- Molecular Weight : Approximately 184.26 g/mol
- Deuteration : The presence of deuterium atoms (D) enhances its stability and alters its reactivity compared to non-deuterated analogs.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with biological systems and its metabolic pathways. Key findings include:
- Metabolism : Studies indicate that 1,3-Diethylbenzene undergoes metabolic transformations in vivo, resulting in various metabolites that may exhibit different biological activities. For instance, research on similar compounds suggests that diethylbenzenes can be metabolized to phenolic compounds which may have neurotoxic effects .
- Neurotoxicity : Preliminary studies suggest that diethylbenzene compounds can affect neurological functions. For example, 1,2-diethylbenzene has shown significant neurotoxic effects in animal models .
1. Metabolic Pathways
A study focused on the bio-distribution of 1,2-diethylbenzene revealed that the compound's metabolites accumulated in specific tissues such as the kidneys and nasal cavity. This highlights the potential for similar behavior in this compound .
2. Neurotoxic Effects
Research indicates that exposure to diethylbenzenes may lead to neurotoxic outcomes. In a study involving Sprague-Dawley rats administered with 1,2-diethylbenzene, significant concentrations were found in the brain shortly after administration . This suggests a potential risk for neurotoxic effects with similar compounds.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Receptor Interaction : Compounds like diethylbenzene can interact with neurotransmitter receptors or ion channels in the nervous system.
- Metabolite Activity : The metabolites formed during the metabolism of 1,3-Diethylbenzene may possess distinct biological activities that contribute to its overall effects.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-diethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-9-6-5-7-10(4-2)8-9/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZYIJIWUTJFO-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC)[2H])CC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.